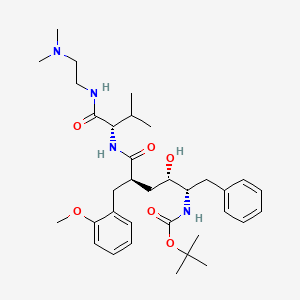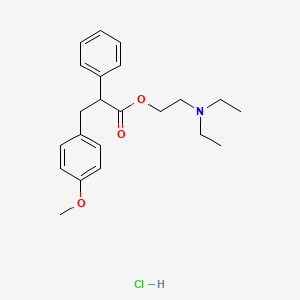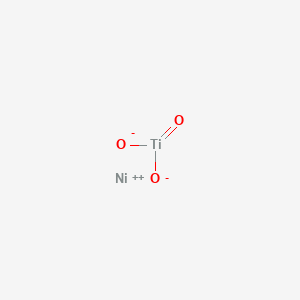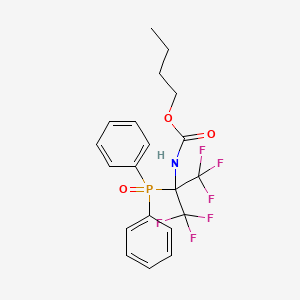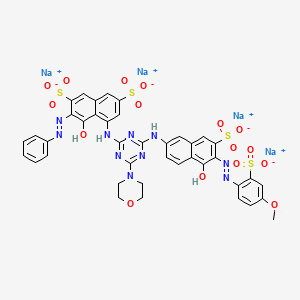
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with phenyl and phenylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanone with phenyl and phenylethylamine under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone, 2-(ethylamino)-2-phenyl-
- 2-Phenylcyclohexanone
Uniqueness
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
96783-22-1 |
|---|---|
Fórmula molecular |
C20H24ClNO |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
2-phenyl-2-(2-phenylethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c22-19-13-7-8-15-20(19,18-11-5-2-6-12-18)21-16-14-17-9-3-1-4-10-17;/h1-6,9-12,21H,7-8,13-16H2;1H |
Clave InChI |
SOJNRMFEWLPYNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2)NCCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


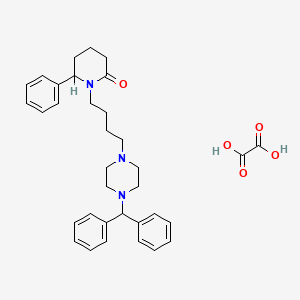
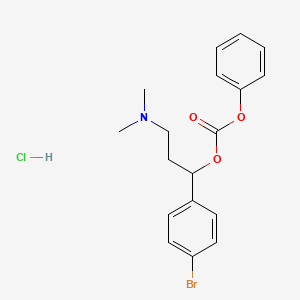
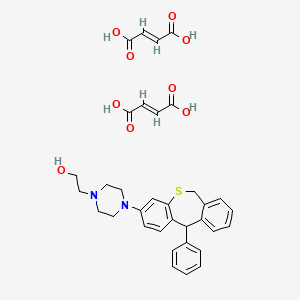

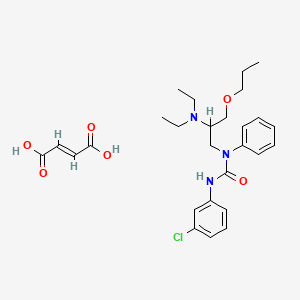
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
